![molecular formula C12H23N3 B11731228 butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731228.png)
butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl({[1-(2-Methylpropyl)-1H-pyrazol-4-yl]methyl})amin ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei benachbarte Stickstoffatome enthalten. Diese spezielle Verbindung enthält eine Butylgruppe und eine 2-Methylpropylgruppe, die an den Pyrazolring gebunden sind, was sie zu einem einzigartigen und vielseitigen Molekül in der organischen Chemie macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Butyl({[1-(2-Methylpropyl)-1H-pyrazol-4-yl]methyl})amin kann durch verschiedene Synthesewege erreicht werden. Eine übliche Methode beinhaltet die Reaktion von 1-(2-Methylpropyl)-1H-pyrazol-4-carbaldehyd mit Butylamin unter geeigneten Reaktionsbedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und kann durch eine Säure oder Base katalysiert werden, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme zum Einsatz kommen, um eine konstante Produktion zu gewährleisten. Die Verwendung von hochreinen Reagenzien und strenge Qualitätskontrollmaßnahmen sind unerlässlich, um die gewünschten Produktspezifikationen zu erreichen.
Analyse Chemischer Reaktionen
Reaktionstypen
Butyl({[1-(2-Methylpropyl)-1H-pyrazol-4-yl]methyl})amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wobei häufig eine Hydrierung stattfindet.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation Oxide liefern, während die Reduktion Amine oder andere reduzierte Formen erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Pyrazolderivaten führen.
Wissenschaftliche Forschungsanwendungen
Butyl({[1-(2-Methylpropyl)-1H-pyrazol-4-yl]methyl})amin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder entzündungshemmende Eigenschaften.
Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen, einschließlich der Medikamentenentwicklung.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Butyl({[1-(2-Methylpropyl)-1H-pyrazol-4-yl]methyl})amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of butyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2-Methylpropyl)-1H-pyrazol: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen.
Butylamin: Teilt die Butylamin-funktionelle Gruppe.
2-Methylpropylamin: Enthält die 2-Methylpropylgruppe.
Einzigartigkeit
Butyl({[1-(2-Methylpropyl)-1H-pyrazol-4-yl]methyl})amin ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und des Pyrazolrings. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es für verschiedene Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C12H23N3 |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-6-13-7-12-8-14-15(10-12)9-11(2)3/h8,10-11,13H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
AZXDKQSFCKFSLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=CN(N=C1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


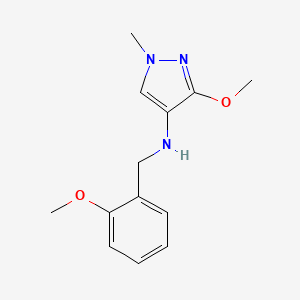
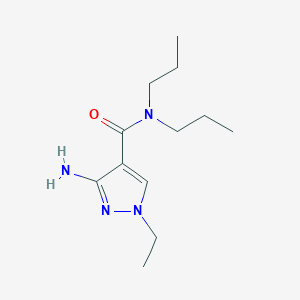
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731168.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11731174.png)
![4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B11731178.png)

![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731189.png)
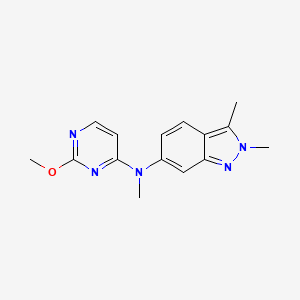
![O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11731192.png)
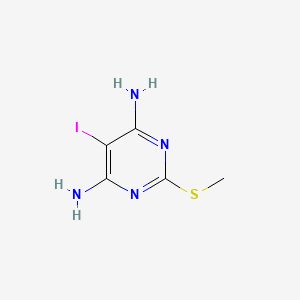
![5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731217.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731224.png)
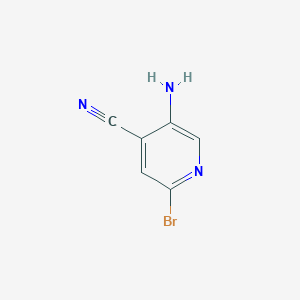
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11731240.png)
